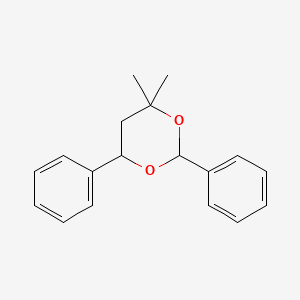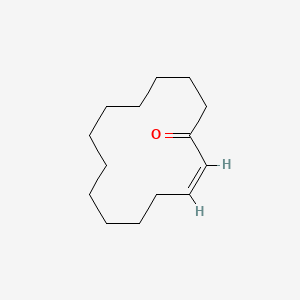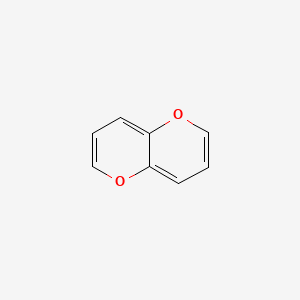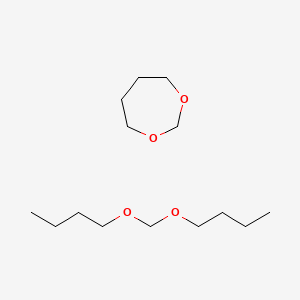
Mercury(1+) trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(1+) trifluoroacetate is a chemical compound with the formula Hg(CF3COO)2. It is known for its use in various chemical reactions and research applications. This compound is characterized by the presence of mercury in the +1 oxidation state and trifluoroacetate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury(1+) trifluoroacetate can be synthesized through the reaction of mercury(II) oxide with trifluoroacetic acid. The reaction typically involves heating mercury(II) oxide with an excess of trifluoroacetic acid under reflux conditions. The resulting product is then purified through recrystallization from trifluoroacetic anhydride and trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mercury(1+) trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with aromatic compounds to form organomercury derivatives through mercuration reactions.
Cyclization Reactions: It promotes selective cyclization of methylthio-substituted divinyl ketones to form 5-fluorocyclopentenone derivatives.
Transnitrilation Reactions: It facilitates the exchange reactions between amides and nitriles under mild conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoroacetic acid, aromatic compounds, and nitriles. Reaction conditions often involve the use of solvents such as tetrahydrofuran or dichloromethane and may require heating or refluxing to achieve the desired products .
Major Products Formed
The major products formed from reactions with this compound include organomercury compounds, cyclopentenone derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Mercury(1+) trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a reagent for the mercuration of aromatic compounds and the cyclization of divinyl ketones
Biology: Its ability to form organomercury compounds makes it useful in studying biological interactions involving mercury.
Medicine: It is used in the synthesis of pharmaceutical intermediates and fine chemicals.
Industry: It is employed in the preparation of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of mercury(1+) trifluoroacetate involves the formation of π-complex intermediates with aromatic compounds. These intermediates facilitate the substitution of hydrogen atoms with mercury, leading to the formation of organomercury derivatives . In transnitrilation reactions, the compound forms complexes with nitriles, promoting the exchange of functional groups between amides and nitriles .
Comparison with Similar Compounds
Similar Compounds
Mercury(II) trifluoroacetate: Similar in structure but contains mercury in the +2 oxidation state.
Mercury(II) acetate: Contains acetate groups instead of trifluoroacetate groups.
Mercury(II) chloride: A common mercury compound used in various chemical reactions.
Uniqueness
Mercury(1+) trifluoroacetate is unique due to its specific oxidation state and the presence of trifluoroacetate groups, which impart distinct reactivity and selectivity in chemical reactions. Its ability to promote selective cyclization and transnitrilation reactions sets it apart from other mercury compounds .
Properties
CAS No. |
2923-15-1 |
|---|---|
Molecular Formula |
C2F3HgO2 |
Molecular Weight |
313.61 g/mol |
IUPAC Name |
mercury(1+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChI Key |
GYTDJCTUFWFXBE-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Hg+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


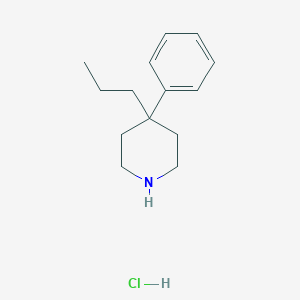
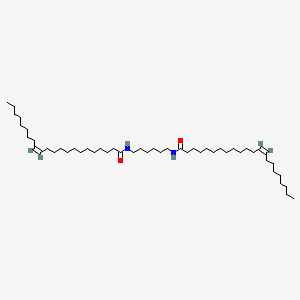
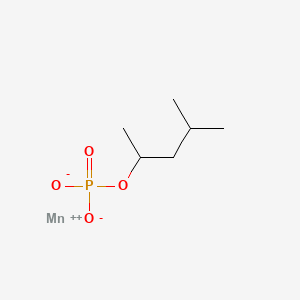
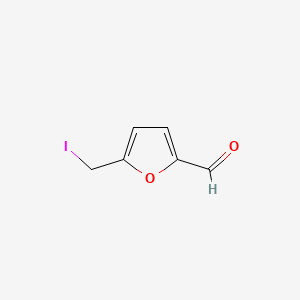
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
